2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine
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Overview
Description
2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine: is a heterocyclic compound that features a fused ring system combining an oxetane, pyrrole, and azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with an oxetane precursor under specific conditions. For example, the reaction might proceed through the formation of an intermediate that undergoes intramolecular cyclization to form the desired fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound can serve as a scaffold for the design of bioactive molecules. Its fused ring system is of interest for the development of potential pharmaceuticals with various biological activities .
Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide advantages in terms of binding affinity and selectivity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique mechanical or electronic properties .
Mechanism of Action
The mechanism of action of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Pyrrolo[1,2-A]azepine: Similar in structure but lacks the oxetane ring.
Oxetane: Contains the oxetane ring but lacks the fused pyrrole and azepine rings.
Pyrrolopyrazine: Another fused heterocyclic compound with different ring systems.
Uniqueness: This fusion of rings can lead to novel reactivity and interactions not observed in simpler heterocycles .
Properties
CAS No. |
700373-43-9 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-oxa-9-azatricyclo[7.3.0.03,6]dodeca-1(12),3(6),7,10-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-10(8)3-5-11(9)4-1/h1-5H,6-7H2 |
InChI Key |
FQRPKNPCGKBJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN3C1=CC=C3)OC2 |
Origin of Product |
United States |
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